3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Overview
Description
This compound is a complex organic molecule with several functional groups, including a benzenesulfonyl group, a trifluoromethyl group, and a propanamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzenesulfonyl group might be introduced using a sulfonylation reaction, while the trifluoromethyl group could be introduced using a trifluoromethylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzenesulfonyl and trifluoromethyl groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which might affect its solubility in different solvents .Scientific Research Applications
Progesterone Receptor Antagonism
Research by Yamada et al. (2016) highlighted the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives, including 3-trifluoromethyl derivatives, as nonsteroidal progesterone receptor antagonists. These compounds, due to their unique structure and high binding affinity for the progesterone receptor, are potential candidates for treating diseases such as uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).
Carbonic Anhydrase Inhibition
Nocentini et al. (2016) synthesized benzenesulfonamide compounds with phenyl-1,2,3-triazole moieties, which showed potent inhibition of human carbonic anhydrase isoforms, particularly hCA II, IX, and XII. These inhibitors have potential applications in treating glaucoma and other diseases where carbonic anhydrase activity is a factor (Nocentini et al., 2016).
Palladium-Copper Catalyzed Reactions
Miura et al. (1998) explored the reactivity of N-(2‘-Phenylphenyl)benzenesulfonamides in oxidative cross-coupling reactions using a palladium-copper catalyst system. This study revealed the potential of benzenesulfonamide derivatives in organic synthesis, particularly in producing high-yield 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives (Miura et al., 1998).
Inhibition of Kynurenine 3-Hydroxylase
Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides, which were found to be high-affinity inhibitors of kynurenine 3-hydroxylase. This research points to the therapeutic potential of such compounds in neurological and psychiatric disorders (Röver et al., 1997).
Photodynamic Therapy Applications
Pişkin et al. (2020) focused on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy. These compounds demonstrated high singlet oxygen quantum yield, making them suitable for cancer treatment applications (Pişkin et al., 2020).
Enzyme Inhibition Studies
Research by Braschi et al. (1997) on the herbicide triasulfuron, a sulfonylurea derivative, provided insights into its hydrolysis mechanism and potential enzyme inhibitory properties. This work contributes to understanding sulfonylurea compounds' biochemical behavior in agricultural contexts (Braschi et al., 1997).
Synthesis and Characterization of Derivatives
Sheng et al. (2014) reported a novel synthesis route for benzofurans and benzothiophenes with trifluoromethylthio derivatives. This research is significant for developing new compounds with potential applications in material science and pharmaceuticals (Sheng et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Pharmacokinetics
The presence of functional groups such as the benzenesulfonyl and trifluoromethyl groups may influence its pharmacokinetic properties .
Result of Action
Based on its structural similarity to other compounds, it may induce changes in cellular processes such as signal transduction, enzyme activity, and gene expression .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S/c1-16(23,11-26(24,25)14-8-3-2-4-9-14)15(22)21-13-7-5-6-12(10-13)17(18,19)20/h2-10,23H,11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLALWXEJOYRET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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